![molecular formula C7H6ClN3 B2698638 6-Chloro-7-methylimidazo[1,2-b]pyridazine CAS No. 17412-19-0](/img/structure/B2698638.png)

6-Chloro-7-methylimidazo[1,2-b]pyridazine

説明

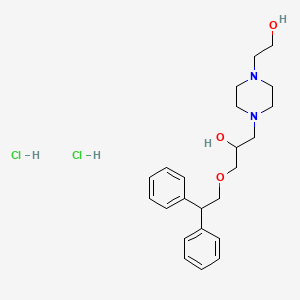

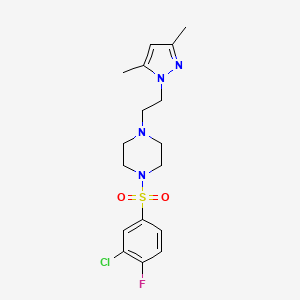

6-Chloro-7-methylimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C7H6ClN3 . It has a molecular weight of 167.6 . This compound is used as a research chemical .

Molecular Structure Analysis

The molecular structure of this compound consists of a fused bicyclic heterocycle . The InChI code for this compound is 1S/C7H6ClN3/c1-5-4-6-9-2-3-11(6)10-7(5)8/h2-4H,1H3 .Physical And Chemical Properties Analysis

This compound is a white to gray to brown powder or crystal . It should be stored at a temperature of 2-8°C .科学的研究の応用

Antiviral Activities

6-Chloro-7-methylimidazo[1,2-b]pyridazine derivatives have been investigated for their antiviral properties. For instance, certain derivatives, such as 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine, demonstrated potent inhibition of human cytomegalovirus and varicella-zoster virus replication in vitro (Galtier et al., 2003).

Synthesis and Pharmacological Activity

The compound has also been a subject of research in the synthesis of various derivatives and their pharmacological activities. For instance, research has been conducted on the synthesis of 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acids, exploring their anti-inflammatory, analgesic, and ulcerogenic actions, as well as their ability to inhibit prostaglandin biosynthesis (Abignente et al., 1992).

Arylation Methods

The compound has been utilized in studies exploring direct intermolecular C-H arylation. This includes the synthesis of various (hetero)arylimidazo[1,2-b]pyridazines through methodologies such as microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalysed arylation processes (Akkaoui et al., 2010).

Anti-Asthmatic Activities

Research on (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides, synthesized from this compound, has revealed potent anti-asthmatic activity. Certain derivatives showed significant inhibitory effects against platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, suggesting their potential in treating asthma (Kuwahara et al., 1996).

Antiparasitic Agent Development

In recent studies, derivatives of this compound have been explored for their potential as antikinetoplastid agents. One such derivative demonstrated good activity against the trypomastigote blood stream form of Trypanosoma brucei brucei, indicating its potential in treating parasitic infections (Paoli-Lombardo et al., 2023).

Safety and Hazards

特性

IUPAC Name |

6-chloro-7-methylimidazo[1,2-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-4-6-9-2-3-11(6)10-7(5)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPVLQQNCLDGTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN2N=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid](/img/structure/B2698556.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide](/img/structure/B2698567.png)

![(E)-4-(Dimethylamino)-1-[(1S,6S)-7-oxa-3-azabicyclo[4.2.0]octan-3-yl]but-2-en-1-one](/img/structure/B2698568.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2698569.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2698571.png)

![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2698577.png)